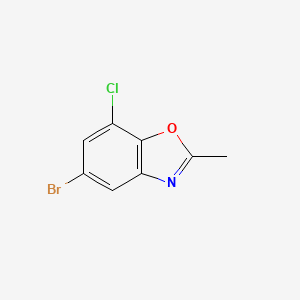

5-Bromo-7-chloro-2-methyl-1,3-benzoxazole

Descripción

Propiedades

IUPAC Name |

5-bromo-7-chloro-2-methyl-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClNO/c1-4-11-7-3-5(9)2-6(10)8(7)12-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCZVBVOJGPFUNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(O1)C(=CC(=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1226070-17-2 | |

| Record name | 5-bromo-7-chloro-2-methyl-1,3-benzoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mecanismo De Acción

Target of Action

Benzoxazole derivatives have been known to exhibit a wide spectrum of pharmacological activities such as antibacterial, antifungal, and anticancer effects. Therefore, it can be inferred that 5-Bromo-7-chloro-2-methyl-1,3-benzoxazole may interact with various biological targets depending on its specific pharmacological activity.

Mode of Action

Benzoxazole derivatives are known to interact with their targets and cause changes that result in their observed pharmacological effects. The specific interactions and changes caused by this compound would depend on its specific targets and the nature of its pharmacological activity.

Biochemical Pathways

Given the wide range of pharmacological activities exhibited by benzoxazole derivatives, it can be inferred that this compound may affect multiple biochemical pathways. The downstream effects of these pathway alterations would depend on the specific targets and mode of action of the compound.

Result of Action

Based on the known pharmacological activities of benzoxazole derivatives, it can be inferred that the compound may have various effects at the molecular and cellular levels, depending on its specific targets and mode of action.

Análisis Bioquímico

Biochemical Properties

5-Bromo-7-chloro-2-methyl-1,3-benzoxazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, the presence of 5-bromo and 7-chloro substituents on the benzoxazole ring has been shown to exhibit high inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of acetylcholine

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has demonstrated anticancer activity by inducing apoptosis in cancer cells and inhibiting cell proliferation. Additionally, it has shown antimicrobial activity against a range of bacterial and fungal strains, suggesting its potential use as an antimicrobial agent.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with AChE and BuChE results in the inhibition of these enzymes, thereby increasing the levels of acetylcholine in the synaptic cleft. This mechanism is particularly relevant in the context of neurodegenerative diseases where acetylcholine levels are typically reduced.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, maintaining its biological activity over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may occur, highlighting the importance of determining the optimal dosage for therapeutic use. Studies have shown that the compound’s efficacy and safety profile are dose-dependent, necessitating careful dosage optimization in preclinical and clinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, it undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, which are essential for its biotransformation and elimination. These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential drug-drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with membrane transporters that facilitate its uptake and distribution across cellular compartments. Additionally, its localization and accumulation in specific tissues are influenced by its physicochemical properties, such as lipophilicity and molecular size.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. It is directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, its localization in the endoplasmic reticulum or mitochondria may influence its role in cellular processes such as protein synthesis or energy metabolism.

Actividad Biológica

5-Bromo-7-chloro-2-methyl-1,3-benzoxazole is a compound of significant interest due to its potential biological activities, particularly in pharmacology. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and biochemical properties, supported by various studies and research findings.

Chemical Structure and Properties

This compound is a heterocyclic aromatic compound characterized by a benzoxazole ring system containing bromine and chlorine substituents. Its molecular formula is C_8H_6BrClN_2O, with a molecular weight of approximately 243.5 g/mol. The presence of bromine and chlorine atoms enhances its interaction with biological targets, making it a candidate for various therapeutic applications.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit notable biological activities:

- Antimicrobial Activity : Studies have shown that benzoxazole derivatives possess significant antibacterial and antifungal properties. For instance, this compound has demonstrated effectiveness against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and fungal strains like Candida albicans and Aspergillus niger . The minimum inhibitory concentration (MIC) values for these activities are comparable to established antibiotics like ofloxacin and fluconazole.

- Anticancer Properties : The compound has been investigated for its anticancer potential against several cancer cell lines, including human breast cancer (MCF-7) and colorectal carcinoma (HCT-116). Preliminary results indicate that it can induce apoptosis in cancer cells by modulating key signaling pathways such as the p53 pathway .

Table 1: Antimicrobial Activity of this compound

| Microorganism | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |

|---|---|---|---|

| E. coli | 32 | Ofloxacin | 32 |

| S. aureus | 16 | Vancomycin | 16 |

| C. albicans | 64 | Fluconazole | 64 |

| A. niger | 32 | Amphotericin B | 32 |

The biological activity of this compound is attributed to its interactions with various biological targets:

Target Interactions

- Enzyme Inhibition : The compound has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurotransmitter regulation . This inhibition can lead to increased levels of acetylcholine, potentially enhancing cognitive functions.

Cellular Effects

The compound influences cellular processes such as:

- Apoptosis Induction : By modulating signaling pathways involved in cell survival and death.

- Cell Cycle Arrest : It can induce cell cycle arrest in cancer cells, preventing proliferation .

Study on Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various benzoxazole derivatives, including this compound, revealed promising results against multi-drug resistant bacterial strains. The study utilized the tube dilution method to determine MIC values across different bacterial species .

Cancer Cell Line Studies

In vitro studies assessing the cytotoxicity of this compound against multiple human cancer cell lines reported IC50 values indicating significant anticancer activity. For example:

| Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) |

|---|---|---|---|

| MCF-7 | 15 | Doxorubicin | 10 |

| HCT-116 | 20 | Sunitinib | 25 |

These findings suggest that the compound could serve as a lead structure for developing new anticancer agents .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

5-Bromo-7-chloro-2-methyl-1,3-benzoxazole exhibits significant antibacterial and antifungal properties. Research indicates that it can inhibit essential enzymes within bacterial cells, making it a candidate for developing new antimicrobial agents. For instance, in vitro studies have shown effectiveness against various Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics like ofloxacin and fluconazole .

Anticancer Potential

The compound has also been studied for its anticancer properties. It interacts with signaling pathways in cancer cells, leading to apoptosis. In vitro tests on human colorectal carcinoma cell lines (HCT-116) demonstrated cytotoxic effects with IC50 values similar to those of conventional chemotherapeutics such as 5-fluorouracil. Structure-activity relationship (SAR) studies suggest that modifications to the benzoxazole structure can enhance its anticancer efficacy .

Organic Synthesis

This compound serves as a versatile building block in synthetic organic chemistry. It is utilized in the synthesis of complex organic molecules and heterocyclic compounds. The compound's unique structure allows for various functionalization reactions, which can lead to the development of new materials with specific properties .

Synthetic Routes

The synthesis of this compound can be achieved through several methods:

- Bromination : The introduction of bromine at specific positions on the benzoxazole ring.

- Chloromethylation : The addition of chloromethyl groups to enhance reactivity.

These synthetic methodologies provide a high substrate scope for further functionalization, enabling the development of derivatives with tailored biological activities.

Material Science

In material science, this compound is explored for its potential in developing novel materials with specific electronic or optical properties. The presence of halogen atoms (bromine and chlorine) contributes to the compound's unique characteristics, making it suitable for applications in organic electronics and photonics .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on various benzoxazole derivatives, including this compound, assessed their antimicrobial activity against several bacterial strains using the tube dilution technique. The results indicated significant antibacterial activity with MIC values that were competitive with standard treatments.

Case Study 2: Anticancer Mechanism

Research exploring the anticancer effects of benzoxazole derivatives demonstrated that this compound induced apoptosis in cancer cells through modulation of specific signaling pathways. This study provided insights into potential therapeutic applications in oncology.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (NAS)

The bromine and chlorine atoms enable regioselective substitution reactions. The chlorine at position 7 is more reactive in NAS due to its smaller size and better leaving-group ability compared to bromine.

Key Reactions:

-

Ammonolysis : Reaction with aqueous ammonia under reflux yields 7-amino-5-bromo-2-methyl-1,3-benzoxazole.

-

Methoxylation : Using sodium methoxide in methanol replaces chlorine with a methoxy group at position 7 .

Table 1: NAS Reactions and Conditions

Cross-Coupling Reactions

The bromine atom facilitates palladium-catalyzed couplings, while the chlorine remains inert under standard conditions.

Suzuki-Miyaura Coupling:

Reacts with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄/K₂CO₃ in ethanol/toluene to form biaryl derivatives .

Table 2: Cross-Coupling Examples

Cyclization and Ring-Opening

The benzoxazole ring undergoes controlled ring-opening in acidic or basic media:

-

Acidic Hydrolysis : Concentrated HCl at 120°C cleaves the oxazole ring to yield 3-bromo-5-chloro-2-methylphenol.

-

Base-Mediated Rearrangement : Treatment with NaOH/EtOH generates imine intermediates, which can be trapped with electrophiles .

Functionalization of the Methyl Group

The methyl group at position 2 participates in oxidation and radical reactions:

-

Oxidation : KMnO₄/H₂SO₄ converts the methyl group to a carboxylic acid (5-bromo-7-chloro-1,3-benzoxazole-2-carboxylic acid).

-

Bromination : NBS/AIBN under UV light introduces a bromine atom at the methyl carbon .

Table 3: Methyl Group Modifications

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄/H₂SO₄ | 80°C, 3h | 2-Carboxy-5-bromo-7-chloro-1,3-benzoxazole | 65% |

| NBS/AIBN | CCl₄, UV light, 6h | 2-(Bromomethyl)-5-bromo-7-chloro-1,3-benzoxazole | 58% |

Photochemical Reactivity

UV irradiation in the presence of electron-deficient alkenes (e.g., acrylonitrile) induces [2+2] cycloaddition at the oxazole ring, forming fused bicyclic adducts .

Mechanistic Considerations

Comparación Con Compuestos Similares

Halogen-Substituted Benzoxazoles

Substituent position and halogen type significantly influence electronic properties and reactivity. Below is a comparative analysis:

Key Observations :

- Bromine’s larger atomic radius compared to chlorine increases steric hindrance and lipophilicity, affecting bioavailability in biological systems .

- Halogens at positions 5 and 7 (meta to oxazole oxygen) enhance electron-withdrawing effects, reducing aromatic ring electron density and favoring nucleophilic substitution reactions .

Substitution with Electron-Donating and Withdrawing Groups

The electronic effects of substituents modulate chemical reactivity and optical properties:

Theoretical Insights :

Positional Isomerism and Reactivity

Substituent position critically impacts reactivity and applications:

Métodos De Preparación

Microwave-Assisted Cyclization

- Procedure : Starting from 2-hydroxy acetophenone derivatives, acetohydroxamic acid is used in the presence of concentrated sulfuric acid and acetonitrile as solvent. The reaction is performed in a sealed pressure tube under microwave irradiation (e.g., 360 W, 80 °C, 8 minutes).

- Outcome : This method yields the benzoxazole core with good efficiency (approximately 70%) and short reaction times.

- Workup : After reaction completion, extraction with ethyl acetate and washing with saturated sodium bicarbonate solution, followed by chromatographic purification, yields the product.

Oxidative Cyclization Using Hypervalent Iodine Reagents

- Reagents : [Bis(acetoxy)iodo]benzene (PhI(OAc)2) as oxidant, triethylamine as additive, in methanol solvent at room temperature.

- Process : Ortho-hydroxyaryl N-H ketimines are stirred with the oxidant and additive for 30 minutes to induce oxidative rearrangement and cyclization.

- Yield : High yields up to 83% have been reported for related brominated benzoxazoles.

- Advantages : Mild conditions, short reaction time, and good selectivity.

Base-Catalyzed Condensation Under Phase Transfer Catalysis

- Starting Materials : 5-halogeno-2-methylbenzoxazole and aromatic aldehydes.

- Catalyst : N-benzyl-N,N,N-triethylammonium chloride as phase transfer catalyst.

- Conditions : Reaction in dichloromethane with aqueous sodium hydroxide added dropwise under inert atmosphere, stirred for 2–36 hours.

- Purification : Extraction, drying, and recrystallization from aqueous methanol or ethanol.

- Yields : Typically good yields, though dependent on aldehyde and halogen substituents.

Catalytic and Green Chemistry Approaches for Benzoxazole Synthesis (Generalizable to Target Compound)

Recent literature highlights several catalytic systems for benzoxazole synthesis which can potentially be adapted for this compound:

| Catalyst/System | Substrates | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) | 2-Aminophenol + aldehydes | Reflux in water, ~45 min | 79–89 | Reusable catalyst, eco-friendly |

| Strontium carbonate nanomaterial | 2-Aminophenol + substituted benzaldehydes | Grindstone method, room temp, 20 min | High | Solvent-free, short reaction time |

| Nano-ZnO catalysis | 2-Aminophenol + formyl derivatives | DMF solvent, 100 °C | Moderate | Operational simplicity, but high temp |

| Phase transfer catalysis | 5-Halogeno-2-methylbenzoxazole + aldehydes | DCM + aqueous NaOH, inert atmosphere | Good | Suitable for halogenated derivatives |

These catalytic methods emphasize high yields, operational simplicity, and greener protocols that could be tailored for this compound synthesis.

Summary Table of Preparation Methods for this compound and Related Benzoxazoles

| Method | Key Reagents/Conditions | Yield (%) | Reaction Time | Advantages | Limitations |

|---|---|---|---|---|---|

| Microwave-assisted cyclization | 2-Hydroxy acetophenone, acetohydroxamic acid, H2SO4, acetonitrile, microwave (80 °C) | ~70 | 8 min | Rapid, efficient | Requires specialized equipment |

| Oxidative cyclization | Ortho-hydroxyaryl N-H ketimines, PhI(OAc)2, triethylamine, MeOH, RT | 82–83 | 30 min | Mild conditions, high yield | Use of hypervalent iodine |

| Base-catalyzed condensation | 5-Halogeno-2-methylbenzoxazole, aromatic aldehyde, NaOH, phase transfer catalyst, DCM, inert atmosphere | Good | 2–36 h | Applicable to halogenated substrates | Longer reaction time |

| Nanocatalyst-assisted synthesis | 2-Aminophenol + aldehydes, magnetic solid acid or SrCO3 nanocatalysts | 79–89 | 20–45 min | Eco-friendly, reusable catalysts | Catalyst preparation required |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Bromo-7-chloro-2-methyl-1,3-benzoxazole, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound can be synthesized via multistep halogenation and cyclization reactions. A common approach involves refluxing substituted aniline precursors (e.g., 3-chloro-4-fluoroaniline) with chloroacetyl chloride in ethanol to form intermediate benzothiazole derivatives . Optimization includes adjusting solvent ratios (e.g., Et₃N/THF mixtures), reaction times (e.g., 48 hours under reflux), and catalysts (e.g., PdCl₂(PPh₃)₂ or CuI) to improve yields . Column chromatography on silica gel is recommended for purification .

Q. How is this compound characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- IR Spectroscopy : Key absorbance bands include C=O stretching (~1637 cm⁻¹) and NH stretching (~3454 cm⁻¹) .

- NMR : ¹H-NMR in CDCl₃ typically shows singlets for NH protons (~8.4 ppm) and aromatic protons in the 6.5–8.3 ppm range .

- X-ray Crystallography : Monoclinic crystal systems (e.g., space group P2₁/n) with lattice parameters (e.g., a = 9.440 Å, b = 3.739 Å) confirm molecular geometry .

Q. What safety protocols are critical for handling halogenated benzoxazoles like this compound?

- Methodological Answer :

- Storage : Keep in干燥, ventilated areas away from light; use airtight containers .

- Handling : Wear PPE (gloves, goggles) to avoid skin/eye contact. For spills, neutralize with inert adsorbents (e.g., Celite®) and dispose as hazardous waste .

- Environmental Hazard : Avoid aquatic contamination due to toxicity to marine life .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational and experimental spectral data for halogenated benzoxazoles?

- Methodological Answer :

- Cross-Validation : Compare experimental IR/NMR data (e.g., NH stretches at 3454 cm⁻¹ ) with density functional theory (DFT)-calculated spectra.

- Crystallographic Refinement : Use single-crystal X-ray data (e.g., β = 101.67° ) to refine computational models and identify steric/electronic effects.

- Statistical Analysis : Apply multivariate regression to reconcile discrepancies in elemental analysis (e.g., C, H, N content ).

Q. What strategies optimize the regioselectivity of halogenation in benzoxazole derivatives?

- Methodological Answer :

- Directed Metalation : Use directing groups (e.g., methyl substituents) to control bromine/chlorine positioning .

- Microwave-Assisted Synthesis : Reduce side reactions by accelerating reaction kinetics under controlled temperature .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution at electron-deficient aromatic positions .

Q. How can structure-activity relationships (SARs) guide the design of bioactive 1,3-benzoxazole derivatives?

- Methodological Answer :

- Pharmacophore Mapping : Identify critical substituents (e.g., 5-Bromo, 7-Chloro) for analgesic/anti-inflammatory activity using in vivo models (e.g., ABRT assays ).

- Docking Studies : Model interactions with targets like cyclooxygenase (COX) to predict bioactivity .

- Bioisosteric Replacement : Substitute halogens with CF₃ or NO₂ groups to modulate lipophilicity and binding .

Q. What advanced techniques validate the stability of halogenated benzoxazoles under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate compounds at 40°C/75% RH for 1–3 months; monitor degradation via HPLC .

- pH-Dependent Studies : Use buffers (pH 1–13) to assess hydrolysis; characterize by LC-MS to identify breakdown products .

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures to establish storage guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.